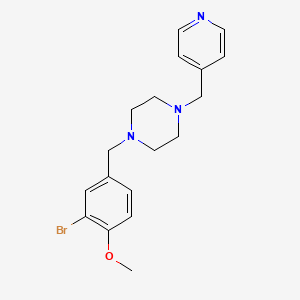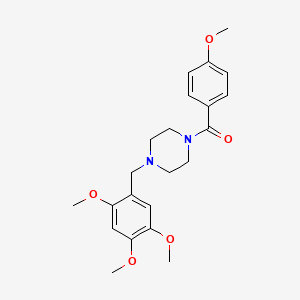
1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Vue d'ensemble
Description
1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, it has also been studied for its potential scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This results in the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways, which can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased serotonin release, changes in neuronal activity and behavior, and alterations in heart rate and blood pressure. These effects are thought to be mediated by its binding to serotonin receptors in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a tool for scientific research, including its selective binding to serotonin receptors, its ability to induce specific physiological and behavioral effects, and its relatively low toxicity. However, it also has limitations, including its potential for off-target effects and its limited availability and high cost.
Orientations Futures
There are several potential future directions for research on 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, including:
1. Further studies of its binding to serotonin receptors and the downstream signaling pathways involved in its mechanism of action.
2. Exploration of its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety.
3. Development of new synthetic analogs with improved selectivity and efficacy.
4. Investigation of its effects on other physiological systems, including the cardiovascular and immune systems.
5. Studies of its interactions with other drugs and chemicals, particularly those that affect serotonin function.
In conclusion, this compound is a synthetic compound that has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors in the brain and has a range of biochemical and physiological effects. While it has several advantages as a tool for scientific research, it also has limitations and potential risks. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological processes. This compound has also been used as a tool to study the effects of serotonin receptor activation on neuronal activity and behavior.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-16(6-8-18)22(25)24-11-9-23(10-12-24)15-17-13-20(28-3)21(29-4)14-19(17)27-2/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPLFFQWPZBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



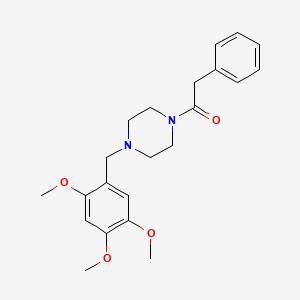
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)
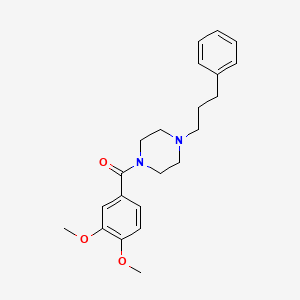
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)

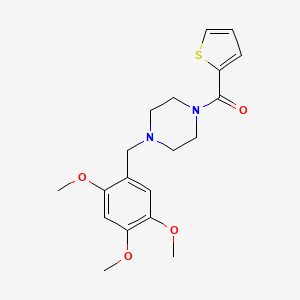
![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)

![1-(2-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464266.png)
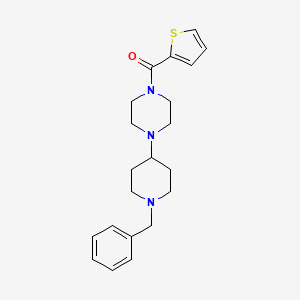
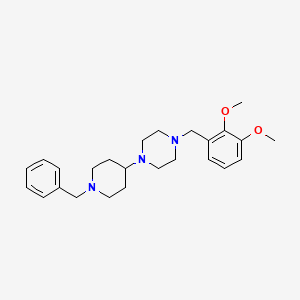
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3464310.png)

